

Application Notes & Protocols: Quantification of Crocin in Food Samples Using HPLC-PDA

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Crocin, a primary bioactive carotenoid pigment found in saffron (Crocus sativus L.) and gardenia fruit (Gardenia jasminoides Ellis), is responsible for their characteristic yellow-orange color.[1] Beyond its role as a natural food colorant, **crocin** possesses significant antioxidant, anti-inflammatory, and neuroprotective properties, making it a compound of interest in the food and pharmaceutical industries.[1] High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) is a robust and widely used analytical technique for the accurate quantification of **crocin** in various food matrices.[2][3] This document provides detailed application notes and protocols for the quantification of **crocin** in food samples using HPLC-PDA.

Principles of HPLC-PDA for Crocin Analysis

This method leverages reverse-phase HPLC to separate **crocin** from other components in a sample matrix. A C18 column is commonly employed, which separates compounds based on their hydrophobicity.[4] A mobile phase, typically a gradient mixture of an aqueous solution (often with a modifier like formic or acetic acid) and an organic solvent (like acetonitrile or methanol), facilitates the separation.[4] The Photodiode Array (PDA) detector allows for the monitoring of absorbance over a range of wavelengths simultaneously. **Crocin** exhibits a characteristic maximum absorbance at approximately 440 nm, which is the preferred wavelength for its quantification.[1][5]



Experimental Workflow

The overall experimental workflow for the quantification of **crocin** in food samples is depicted below.



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